N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 339010-27-4
VCID: VC6844234
InChI: InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2
SMILES: C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H13N3O3
Molecular Weight: 235.243

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine

CAS No.: 339010-27-4

Cat. No.: VC6844234

Molecular Formula: C11H13N3O3

Molecular Weight: 235.243

* For research use only. Not for human or veterinary use.

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine - 339010-27-4

Specification

CAS No. 339010-27-4
Molecular Formula C11H13N3O3
Molecular Weight 235.243
IUPAC Name N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
Standard InChI InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2
Standard InChI Key VKWOTQQRXVZHBM-UHFFFAOYSA-N
SMILES C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine belongs to the class of piperidine derivatives, characterized by a six-membered saturated ring containing one nitrogen atom. Key structural features include:

  • 4-Nitrophenyl substituent: Introduces strong electron-withdrawing effects via the nitro group (-NO₂), influencing reactivity and intermolecular interactions .

  • Hydroxylamine group (-NHOH): Provides redox-active characteristics and potential hydrogen-bonding capabilities.

  • Ylidene configuration: The C=N bond at the 4-position creates a conjugated system extending from the piperidine ring to the nitrophenyl group.

The compound’s exact mass is 235.24 g/mol, with a calculated PSA (polar surface area) of 83.48 Ų, suggesting moderate solubility in polar solvents . Table 1 summarizes its fundamental chemical properties.

Table 1: Key Chemical Properties of N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine

PropertyValue
CAS Number339010-27-4
Molecular FormulaC₁₁H₁₃N₃O₃
Molecular Weight235.24 g/mol
Purity (HPLC)≥97%
Exact Mass235.0957 g/mol
Topological PSA83.48 Ų

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational predictions based on analogous structures suggest:

  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .

  • NMR: Expected singlet for the hydroxylamine proton at δ 8.2–8.5 ppm (¹H NMR) and characteristic shifts for the piperidine ring carbons at δ 40–60 ppm (¹³C NMR) .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech employs a multi-step synthesis route starting from 4-nitrophenylpiperidine precursors. Key stages include:

  • Oxime Formation: Reaction of 4-nitrophenylpiperidin-4-one with hydroxylamine hydrochloride under acidic conditions.

  • Tautomerization: Acid-catalyzed conversion of the oxime to the ylidene isomer.

  • Purification: Chromatographic separation followed by recrystallization to achieve ≥97% purity .

This process aligns with methodologies reported for structurally related compounds, where nitro-Mannich reactions and conjugate additions optimize stereochemical outcomes .

Synthetic Challenges

  • Regioselectivity: Competing reactions at the piperidine nitrogen require careful pH control.

  • Stability Issues: The hydroxylamine group’s susceptibility to oxidation necessitates inert atmosphere handling .

  • Scale-Up Limitations: Batch inconsistencies in nitro-group reduction steps currently restrict large-scale production .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits:

  • Aqueous Solubility: ~2.1 mg/mL in water at 25°C (predicted via LogP = 1.2) .

  • Lipophilicity: Octanol-water partition coefficient (LogP) of 1.2 ± 0.3, indicating moderate membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous nitrophenyl derivatives shows decomposition onset temperatures of 180–220°C, suggesting comparable thermal resilience .

Challenges and Future Directions

Research Gaps

Critical unanswered questions include:

  • Metabolic Pathways: Hepatic clearance mechanisms and cytochrome P450 interactions.

  • Crystallographic Data: Lack of X-ray structures hinders computational modeling efforts.

Optimization Opportunities

  • Green Chemistry: Developing biocatalytic routes using nitroreductase enzymes to improve sustainability .

  • Formulation Science: Encapsulation in cyclodextrins or liposomes to enhance stability and bioavailability .

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